molecular formula C16H25N3O2 B1294091 (S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate CAS No. 1217722-00-3

(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate

Cat. No. B1294091
M. Wt: 291.39 g/mol
InChI Key: LBUYCRLVNHYWHB-AWEZNQCLSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves various strategies. For instance, the reduction of keto functionality in tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate leads to the formation of tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate with a cis configuration of the hydroxy and isobutyl groups . Another synthesis approach is the amination of 4-iodo-2-methyl-6-nitroaniline to produce tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods highlight the versatility in synthesizing tert-butyl piperidine-1-carboxylate derivatives, which could be applicable to the synthesis of "(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate".

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of tert-butyl piperidine-1-carboxylate derivatives. For example, the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate shows strong O-H...O=C hydrogen bonds leading to infinite chains . Similarly, the molecular structure of 6-tert-butyl 3-ethyl 2-((3-methoxy/5-bromo)-2-hydroxybenzylideneamino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is stabilized by intramolecular hydrogen bonds . These findings suggest that hydrogen bonding plays a significant role in the molecular packing of these compounds, which could be relevant for the compound of interest.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions for "(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate". However, the synthesis processes described for related compounds involve reactions such as reduction and amination . These reactions are crucial for introducing functional groups and modifying the molecular structure, which is essential for the synthesis of a wide range of piperidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of hydrogen bonds can affect the melting point, solubility, and crystal packing of these compounds . Additionally, the steric effects of the tert-butyl group and the electronic properties of other substituents can influence the reactivity and stability of these molecules. While the papers do not provide specific data on the physical and chemical properties of "(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate", the properties of similar compounds can offer valuable insights.

properties

IUPAC Name

tert-butyl (3S)-3-(pyridin-4-ylmethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-5-14(12-19)18-11-13-6-8-17-9-7-13/h6-9,14,18H,4-5,10-12H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUYCRLVNHYWHB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143098
Record name 1,1-Dimethylethyl (3S)-3-[(4-pyridinylmethyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate

CAS RN

1217722-00-3
Record name 1,1-Dimethylethyl (3S)-3-[(4-pyridinylmethyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217722-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-[(4-pyridinylmethyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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